molecular formula C15H24O3Si B12097665 Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate CAS No. 115118-86-0

Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate

Cat. No.: B12097665
CAS No.: 115118-86-0
M. Wt: 280.43 g/mol
InChI Key: ABGDWMZAJFMSJR-UHFFFAOYSA-N
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Description

Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate is an organic compound that features a benzyl group, a tert-butyl(dimethyl)silyl group, and an acetate group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability under various reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate typically involves the reaction of benzyl alcohol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature . The resulting product is then reacted with acetic anhydride to form the acetate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions and can lead to higher yields and purities .

Chemical Reactions Analysis

Types of Reactions

Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH

    Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh

    Substitution: NaOCH3, RLi, RMgX, RCuLi

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This protection is achieved through the formation of a stable silyl ether linkage, which can be selectively cleaved under specific conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate is unique due to its balance of stability and reactivity. The tert-butyl(dimethyl)silyl group provides significant protection while still allowing for selective deprotection under mild conditions .

Properties

IUPAC Name

benzyl 2-[tert-butyl(dimethyl)silyl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3Si/c1-15(2,3)19(4,5)18-12-14(16)17-11-13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGDWMZAJFMSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80577907
Record name Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115118-86-0
Record name Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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